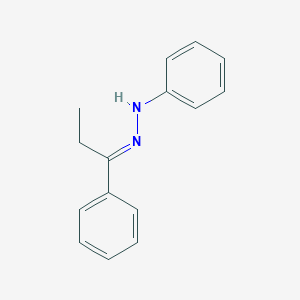

Propiophenone, phenylhydrazone

Description

Overview of Hydrazone Chemistry and its Significance in Organic Synthesis

Hydrazones are a class of organic compounds with the general structure R¹R²C=NNH₂. They are typically formed through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648). When a substituted hydrazine, such as phenylhydrazine (B124118), is used, the resulting compound is a substituted hydrazone, in this case, a phenylhydrazone. vaia.com The carbon-nitrogen double bond (C=N) in the hydrazone functional group is the center of its reactivity, allowing for a variety of chemical transformations.

The significance of hydrazone chemistry in organic synthesis is vast and multifaceted. Hydrazones are crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. preprints.orgnih.gov One of the most notable reactions involving hydrazones is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, a core structure in many biologically active molecules. wikipedia.org Beyond indole synthesis, hydrazones participate in cycloaddition reactions, rearrangements, and as precursors for the formation of other functional groups. vulcanchem.com The versatility of the hydrazone moiety stems from its ability to act as both a nucleophile and an electrophile under different reaction conditions, making it a valuable tool for synthetic chemists.

Recent advancements have also focused on developing more environmentally friendly methods for hydrazone synthesis, such as mechanochemical approaches that reduce or eliminate the need for solvents. rsc.org

Position of Propiophenone (B1677668), Phenylhydrazone as a Key Intermediate and Reagent

Propiophenone, phenylhydrazone holds a prominent position as a key intermediate and reagent, particularly in the synthesis of heterocyclic compounds. vulcanchem.com Its primary and most well-documented application is as a starting material in the Fischer indole synthesis to produce 3-methyl-2-phenylindole. rsc.org This reaction involves the acid-catalyzed intramolecular rearrangement of the phenylhydrazone to form the indole ring. wikipedia.org The general steps of the Fischer indole synthesis are:

Formation of the phenylhydrazone from a ketone (propiophenone) and phenylhydrazine. vulcanchem.com

Tautomerization to the enehydrazine form. vulcanchem.com

A thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.orgvulcanchem.com

Loss of ammonia (B1221849) to yield the final indole product. vulcanchem.com

The utility of this compound extends beyond the synthesis of simple indoles. It serves as a building block for more complex, substituted indole derivatives, which are of significant interest in medicinal chemistry. rsc.org For instance, it has been used in one-pot, three-component reactions to generate densely substituted indoles. rsc.org

Furthermore, the reaction between propiophenone and arylhydrazines, including phenylhydrazine, can be directed towards the synthesis of other heterocyclic systems, such as 1,3-diarylpyrazoles, under specific reaction conditions, for example, in the presence of a copper catalyst and an oxidant. thieme-connect.com This highlights the versatility of this compound and its precursors in accessing a variety of important chemical scaffolds.

Below are data tables summarizing key information about the synthesis and reactivity of this compound.

Table 1: Synthesis of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Condensation | Propiophenone, Phenylhydrazine | Mild acid | This compound |

Table 2: Key Reactions of this compound

| Reaction Name | Reactants | Reagents/Conditions | Product Type |

| Fischer Indole Synthesis | This compound | Acid catalyst (e.g., H₂SO₄, PPA) | Indole derivative |

| Pyrazole (B372694) Synthesis | Propiophenone, Phenylhydrazine | Copper catalyst, Oxidant | Pyrazole derivative |

Structure

3D Structure

Properties

CAS No. |

14290-11-0 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

N-[(E)-1-phenylpropylideneamino]aniline |

InChI |

InChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+ |

InChI Key |

ORBXYMVLIVVPLZ-BMRADRMJSA-N |

SMILES |

CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |

Isomeric SMILES |

CC/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

Propiophenone phenyl hydrazone |

Origin of Product |

United States |

Synthetic Transformations and Derivative Chemistry of Propiophenone, Phenylhydrazone

Cyclization Reactions

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system. byjus.comwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, such as propiophenone (B1677668) phenylhydrazone. byjus.comwikipedia.org The reaction proceeds through the formation of the phenylhydrazone from a phenylhydrazine (B124118) and a ketone, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org Various acids, including Brønsted and Lewis acids, can be employed to catalyze this transformation. wikipedia.orgstackexchange.com

The reaction of propiophenone with substituted phenylhydrazines in the Fischer indole synthesis allows for the formation of a variety of substituted indoles. The nature and position of substituents on the phenylhydrazine ring can influence the regioselectivity of the cyclization. For instance, with meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles is often obtained. rsc.org The electronic properties of the substituent can slightly alter the ratio of these regioisomers. rsc.org

The scope of the Fischer indole synthesis using propiophenone is broad, allowing for the preparation of diverse indole derivatives. For example, the reaction of propiophenone with p-tolylhydrazine hydrochloride yields the corresponding 5-methyl-2-phenyl-3-methylindole. rsc.org Similarly, using phenylhydrazine hydrochloride leads to the formation of 2-phenyl-3-methylindole. rsc.org The reaction has been successfully applied to synthesize a range of 1,2,3-trisubstituted indoles through a one-pot, three-component protocol involving Fischer indolization followed by N-alkylation. rsc.org

Table 1: Examples of Indoles Synthesized from Propiophenone via Fischer Indole Synthesis

| Phenylhydrazine Derivative | Resulting Indole |

|---|---|

| p-Tolylhydrazine hydrochloride | 5-Methyl-2-phenyl-3-methylindole |

| Phenylhydrazine hydrochloride | 2-Phenyl-3-methylindole |

| 4-Methoxyphenylhydrazine | 5-Methoxy-2-phenyl-3-methylindole |

| 4-Chlorophenylhydrazine | 5-Chloro-2-phenyl-3-methylindole |

Substituents on the phenylhydrazine starting material have a notable impact on the outcome of the Fischer indole synthesis with propiophenone. Electron-donating groups, such as a methoxy (B1213986) group at the para-position, can facilitate the reaction, leading to good yields of the corresponding indole. rsc.org In one study, the reaction of 4-methoxyphenylhydrazine with propiophenone provided the indole product in 79% yield. rsc.org

Conversely, electron-withdrawing groups, like a chlorine atom at the para-position, can have a detrimental effect on the reaction, resulting in low conversion of the phenylhydrazone to the indole even after extended reaction times. rsc.org The reaction of meta-substituted phenylhydrazines with propiophenone typically yields a mixture of 4- and 6-substituted indoles, with the regioselectivity being modestly influenced by the electronic nature of the substituent. rsc.org For example, the reaction with 3-methylphenylhydrazine gave a nearly equal mixture of the two regioisomers. rsc.org

Recent advancements have led to the development of environmentally friendly mechanochemical methods for the Fischer indole synthesis. rsc.orgunica.it This solvent-free approach utilizes ball milling to facilitate the reaction between a phenylhydrazine and a ketone, such as propiophenone, in the presence of an acid catalyst and a grinding auxiliary. rsc.org

One reported mechanochemical protocol involves milling p-tolylhydrazine hydrochloride and propiophenone with oxalic acid and dimethylurea. rsc.org This method has been shown to be versatile, applying to a broad range of arylhydrazines and carbonyl compounds to produce variously substituted indoles. rsc.org For instance, the reaction of 4-methylphenylhydrazine (B1211910) hydrochloride with propiophenone under these conditions yielded the corresponding indole in 76% yield. unica.it This approach offers a more sustainable alternative to traditional solution-based methods. rsc.orgunica.it

Propiophenone can be utilized in the synthesis of 1,3-diarylpyrazoles through a copper-promoted coupling reaction with arylhydrazines. thieme-connect.comsorbonne-universite.fr This method involves the dehydrogenative coupling of propiophenones and arylhydrazines in the presence of a copper(II) acetate (B1210297) catalyst, TEMPO as an oxidant, and acetic acid as an additive in a solvent like DMF. thieme-connect.comsorbonne-universite.fr A variety of functional groups on both the propiophenone and arylhydrazine are tolerated under these reaction conditions, including halogens, methoxy, trifluoromethyl, and nitro groups. sorbonne-universite.fr

This transformation offers a direct route to substituted 1,3-diarylpyrazoles from readily available starting materials. thieme-connect.comsorbonne-universite.fr For example, the reaction of propiophenone with an ortho-chlorophenylhydrazine furnished the corresponding 1,3-diarylpyrazole. sorbonne-universite.fr Similarly, a trifluoromethyl-substituted phenylhydrazine also successfully coupled with propiophenone to yield the desired pyrazole (B372694) product. sorbonne-universite.fr

Formation of 1,3,4-Trisubstituted Pyrazoles

Pyrazolidinone Synthesis via Reaction with Diketene (B1670635)

Formation of Pyrazoline Derivatives

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, are another important class of heterocyclic compounds that can be synthesized from precursors related to propiophenone phenylhydrazone. ijcrt.orgijpbs.com A common method for synthesizing 2-pyrazolines is the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine. ijcrt.orgnih.gov The chalcone (B49325) can be prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

While not a direct reaction of propiophenone phenylhydrazone itself, the synthesis of 1,3,5-trisubstituted-2-pyrazolines often involves the in-situ formation of a hydrazone intermediate from the reaction of a chalcone with phenylhydrazine, which then undergoes cyclization. ijcrt.org The reaction conditions, including the choice of solvent and catalyst (acidic or basic), can influence the reaction time and yield. ijcrt.orgfip.org For example, using methanoic acid as a catalyst in ethanol (B145695) has been found to be effective for this transformation. ijcrt.org Microwave irradiation has also been employed to accelerate the synthesis of pyrazoline derivatives. fip.org

Table 3: Synthesis of Pyrazoline Derivatives ijcrt.orgijpbs.comnih.govfip.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 4-Methoxyacetophenone, halogen-substituted benzaldehyde, phenylhydrazine | KOH, microwave irradiation | Pyrazoline derivatives | fip.org |

| Chalcones, phenylhydrazine hydrochloride | Sodium acetate-acetic acid aqueous solution, ultrasound irradiation | 1,3,5-Triaryl-2-pyrazolines | nih.gov |

| α,β-Unsaturated ketones, phenylhydrazine | Methanoic acid, thermal | 1,3,5-Trisubstituted-2-pyrazolines | ijcrt.org |

| Substituted acetophenones, substituted benzaldehydes, hydrazine (B178648) hydrate | NaOH (for chalcone), then reflux with hydrazine hydrate | Pyrazoline derivatives | ijpbs.com |

Cleavage Reactions

While the synthetic utility of propiophenone phenylhydrazone is extensive, the regeneration of the parent carbonyl compound from the hydrazone is also a significant transformation.

Transition Metal-Mediated Regeneration of Carbonyl Compounds from Phenylhydrazones

The cleavage of the C=N bond in phenylhydrazones to regenerate the corresponding carbonyl compound is a crucial deprotection step in organic synthesis. Transition metal-mediated reactions have emerged as effective methods for this transformation. nih.govnih.govrsc.orgrsc.orgpku.edu.cn These methods often offer mild reaction conditions and high efficiency.

Although the provided search results focus more on C-C and C-S bond cleavage mediated by transition metals, the principles can be extended to the cleavage of C=N bonds. nih.govrsc.org The general concept involves the coordination of the transition metal to the hydrazone, which facilitates the hydrolysis or oxidative cleavage of the C=N bond, thereby releasing the carbonyl compound. Specific transition metal reagents and catalytic systems would be employed to effect this transformation, though detailed examples for propiophenone phenylhydrazone were not explicitly found in the search results.

Mechanistic Investigations of Propiophenone, Phenylhydrazone Transformations

Mechanistic Pathways of Pyrazole (B372694) Formation

The synthesis of pyrazoles from propiophenone (B1677668) and phenylhydrazine (B124118) precursors can proceed through several mechanistic routes, often dictated by the specific reagents and conditions employed. A prominent method involves the copper-promoted dehydrogenative coupling of propiophenones with arylhydrazines. sorbonne-universite.fr

A full understanding of a reaction mechanism is built upon detailed kinetic studies and the measurement of kinetic isotope effects (KIEs) to identify rate-determining steps. For the conversion of propiophenone phenylhydrazone to pyrazoles, such studies would involve monitoring reaction rates under varying concentrations of reactants and catalysts. KIE measurements, by substituting specific hydrogen atoms with deuterium (B1214612), can pinpoint which C-H or N-H bonds are broken in the slowest step of the reaction. For instance, a significant KIE observed when the α-hydrogens of the propiophenone moiety are deuterated would suggest that the abstraction of one of these protons is involved in the rate-determining step, potentially during a tautomerization or dehydrogenation event. researchgate.net Similarly, a large deuterium KIE associated with a 1,5-hydrogen atom transfer has been noted in other pyrazole syntheses, indicating that such transfers can be mechanistically significant. acs.org

While the literature contains KIE studies for related processes like the tautomerization of β-diketones and photocatalyzed cycloadditions, specific kinetic and KIE data for the direct conversion of propiophenone phenylhydrazone to a pyrazole are not widely reported. researchgate.netacs.org Such investigations remain a valuable area for future research to definitively map the reaction's energy landscape.

A well-documented pathway for the formation of 1,3-diarylpyrazoles from propiophenones and arylhydrazines involves a copper-catalyzed dehydrogenative coupling. sorbonne-universite.fr This process is believed to proceed through radical intermediates. The reaction often employs an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in conjunction with a copper(II) catalyst. sorbonne-universite.fr The proposed mechanism involves the initial dehydrogenation of the propiophenone to form an α,β-unsaturated ketone intermediate (phenyl vinyl ketone). This is followed by a conjugate addition of the phenylhydrazine to the enone. Subsequent intramolecular cyclization and oxidative aromatization lead to the final pyrazole product.

The general sequence can be summarized as:

Dehydrogenation: The copper catalyst and oxidant facilitate the removal of two hydrogen atoms from the propiophenone, creating a C=C double bond and forming an enone.

Conjugate Addition: The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the β-carbon of the newly formed enone in a Michael-type addition. rsc.org

Cyclization/Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the terminal nitrogen of the hydrazine (B178648) moiety attacks the ketone's carbonyl carbon.

Aromatization: A final dehydrogenation or elimination step results in the stable, aromatic pyrazole ring.

The scope of this transformation has been explored under various conditions, highlighting the compatibility of different functional groups on both the propiophenone and arylhydrazine components. sorbonne-universite.fr

| Propiophenone Derivative | Arylhydrazine | Catalyst/Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Propiophenone | 4-Methoxyphenylhydrazine | Cu(OAc)₂ / TEMPO | DMF | 140 °C | 79 |

| Propiophenone | 4-Chlorophenylhydrazine | Cu(OAc)₂ / TEMPO | DMF | 140 °C | 72 |

| Propiophenone | 2-Chlorophenylhydrazine | Cu(OAc)₂ / TEMPO | DMF | 140 °C | 47 |

| Propiophenone | 4-(Trifluoromethyl)phenylhydrazine | Cu(OAc)₂ / TEMPO | DMF | 140 °C | 71 |

| 4'-Methoxypropiophenone | Phenylhydrazine | Cu(OAc)₂ / TEMPO | DMF | 140 °C | 81 |

The elucidation of the pyrazole formation mechanism relies heavily on the identification and characterization of reaction intermediates. In the context of the dehydrogenative coupling pathway, the primary intermediate formed from the starting ketone is the corresponding α,β-unsaturated carbonyl compound, phenyl vinyl ketone. sorbonne-universite.fr Following this, the Michael adduct, resulting from the conjugate addition of phenylhydrazine, is a crucial intermediate.

The subsequent steps involve a hydrazone-like intermediate which then cyclizes. The non-aromatic, five-membered ring product of this cyclization is a pyrazoline. This pyrazoline is a key intermediate that is subsequently oxidized under the reaction conditions to the final aromatic pyrazole product. In some synthetic routes, pyrazoline intermediates have been isolated and then separately oxidized to pyrazoles.

In photocatalyzed pathways, radical intermediates play a central role. Techniques like Electron Spin Resonance (ESR) spectroscopy or chemical trapping experiments can provide evidence for these transient species. For instance, the detection of a TEMPO adduct in a related reaction strongly indicates the involvement of a carbon-centered radical. acs.org

Elucidation of Radical-Based Dehydrogenation and Conjugate Addition Sequences

Mechanistic Understanding of Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and powerful method for preparing indoles, discovered by Emil Fischer in 1883. wikipedia.orgtestbook.com The reaction converts an arylhydrazone, such as propiophenone phenylhydrazone, into an indole nucleus, typically under acidic conditions. wikipedia.orgtestbook.com

The mechanism of the Fischer indole synthesis is a cornerstone of heterocyclic chemistry and begins with the acid-catalyzed tautomerization of the propiophenone phenylhydrazone. wikipedia.orgtestbook.com While the hydrazone is the stable form in neutral conditions, in the presence of a Brønsted or Lewis acid, it exists in equilibrium with its tautomer, an enehydrazine. wikipedia.org

The accepted mechanism proceeds via the following key steps:

Protonation: The imine nitrogen of the hydrazone is protonated by the acid catalyst.

Tautomerization: The protonated hydrazone loses a proton from the α-carbon (originally the methylene (B1212753) group of propiophenone) to form the crucial enehydrazine intermediate. This step breaks the aromaticity of the benzene (B151609) ring of the ketone part but is essential for the subsequent rearrangement.

acs.orgacs.org-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, pericyclic acs.orgacs.org-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating a new C-C bond between the aromatic ring of the hydrazine portion and the β-carbon of the enamine moiety.

Rearomatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring. This is followed by a nucleophilic attack from the aniline-type nitrogen onto the imine carbon, forming a five-membered ring.

Elimination of Ammonia (B1221849): The final step is the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate, which results in the formation of the stable, aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

While acid catalysis is fundamental to the Fischer indole synthesis, the reaction is almost always performed at elevated temperatures. Heat is required to overcome the activation energy barriers of the key steps, particularly the acs.orgacs.org-sigmatropic rearrangement and the final ammonia elimination. unica.it

The influence of temperature is evident in the typical reaction conditions reported, which often involve refluxing solvents like toluene (B28343) or the use of high-boiling point acids like polyphosphoric acid at temperatures exceeding 100 °C. unica.it More recently, microwave irradiation has been employed as a method of rapid thermal heating to dramatically accelerate the Fischer indole synthesis, reducing reaction times from hours to minutes. unica.it For instance, the reaction of 4-methoxyphenylhydrazine with propiophenone can be driven to completion at elevated temperatures to yield the corresponding indole. unica.it

| Carbonyl Compound | Arylhydrazine | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Propiophenone | Phenylhydrazine | Ball-milling, Oxalic Acid/Dimethylurea | 100 min | 56 |

| Propiophenone | 4-Methoxyphenylhydrazine | Ball-milling, Oxalic Acid/Dimethylurea | Not specified | 79 |

| Propiophenone | 4-Chlorophenylhydrazine | Ball-milling, Oxalic Acid/Dimethylurea | 400 min | Low conversion |

This exploration underscores that thermal energy is a critical parameter in driving the cyclization and aromatization steps that complete the formation of the indole ring from the propiophenone phenylhydrazone precursor.

Role of Acid Catalysis and Hydrazone Tautomerization to Enehydrazine

Mechanistic Insights into Other Rearrangements and Fragmentations

Beyond the well-known Fischer indole synthesis, propiophenone phenylhydrazone can undergo other mechanistically distinct rearrangements and fragmentations, leading to a variety of chemical structures. These transformations are often dictated by the reaction conditions, such as the presence of acid or metal catalysts, and provide valuable insights into the reactivity of the hydrazone moiety.

One of the most significant rearrangements of propiophenone phenylhydrazone is the acid-catalyzed Fischer indole synthesis, which leads to the formation of 2-phenyl-3-methylindole. The mechanism of this reaction has been extensively studied and is a cornerstone of heterocyclic chemistry. name-reaction.comwikipedia.orgtestbook.comchemistrylearner.com The process is initiated by the tautomerization of the phenylhydrazone to its enamine form. wikipedia.org This is followed by a protonation step and a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement, which results in the formation of a di-imine intermediate. name-reaction.comwikipedia.org Subsequent intramolecular cyclization and the elimination of an ammonia molecule lead to the final aromatic indole product. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The reaction can be catalyzed by a range of Brønsted acids, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org

Under different catalytic conditions, propiophenone phenylhydrazone can be directed towards alternative cyclization pathways. For instance, in the presence of a copper catalyst and an oxidant like TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxy), propiophenone can react with arylhydrazines to form 1,3-diarylpyrazoles. sorbonne-universite.fr This transformation represents a significant deviation from the Fischer indole pathway. The proposed mechanism involves a copper-catalyzed dehydrogenative coupling. sorbonne-universite.fr While the specific intermediates were not fully detailed for the propiophenone phenylhydrazone itself, the reaction with 3'-nitropropiophenone (B93426) and phenylhydrazine under similar conditions yielded an indazole, suggesting that the electronic nature of the substituents can dramatically alter the rearrangement and cyclization pathway. sorbonne-universite.fr

The following table summarizes the key rearrangements and the resulting products from propiophenone phenylhydrazone and its precursors under different conditions.

| Starting Material(s) | Catalyst/Conditions | Key Mechanistic Step | Product |

| Propiophenone and Phenylhydrazine | Acid (e.g., HCl, H₂SO₄) | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | 2-Phenyl-3-methylindole |

| Propiophenone and Phenylhydrazine | Cu(OAc)₂, TEMPO, Acetic Acid | Dehydrogenative coupling | 1,3-Diarylpyrazole derivative |

| 3'-Nitropropiophenone and Phenylhydrazine | Cu(OAc)₂, TEMPO, Acetic Acid | Intramolecular amination (proposed) | Indazole derivative |

The study of these varied transformations highlights the rich and complex chemistry of propiophenone phenylhydrazone, demonstrating its utility as a versatile intermediate in the synthesis of diverse heterocyclic compounds. The specific reaction pathway is highly dependent on the chosen catalytic system and reaction conditions, allowing for controlled access to different molecular scaffolds.

Spectroscopic and Structural Characterization Methodologies for Propiophenone, Phenylhydrazone and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a unique fingerprint of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of propiophenone (B1677668), phenylhydrazone, the formation of the hydrazone from the ketone (propiophenone) and phenylhydrazine (B124118) results in characteristic changes in the IR spectrum. The disappearance of the C=O stretching vibration of the propiophenone and the appearance of the C=N stretching vibration of the hydrazone are key indicators of a successful reaction.

Key vibrational bands observed in the FT-IR spectrum of phenylhydrazone derivatives include:

N-H Stretching: A peak in the region of 3500-3180 cm⁻¹ is characteristic of the N-H bond in the phenylhydrazone moiety. researchgate.net For instance, some phenylhydrazone compounds exhibit a peak around 3329 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 3100-2850 cm⁻¹. Phenylhydrazones show C-H bond stretches, with one study reporting a peak at 3088 cm⁻¹. researchgate.net

C=N Stretching: The presence of the azomethine group (C=N) is a defining feature of hydrazones. This bond typically gives rise to an absorption peak in the range of 1690-1590 cm⁻¹. researchgate.net A reported value for a phenylhydrazone derivative is 1603 cm⁻¹. researchgate.net The absence of a C=N bond in the spectrum of the starting material, phenylhydrazine, confirms the formation of the azomethine group. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations are also observed, typically in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Frequencies for Phenylhydrazone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|

| N-H | 3500-3180 | 3329 researchgate.net |

| C-H | 3100-2850 | 3088 researchgate.net |

| C=N | 1690-1590 | 1603 researchgate.net |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its ability to study aqueous solutions, which is often challenging with FT-IR. plus.ac.at Vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa, making the combination of both techniques a powerful approach for comprehensive vibrational analysis. spectroscopyonline.comnih.gov For instance, non-polar functional groups often produce strong Raman bands but weak infrared signals. nih.gov In the context of phenylhydrazone derivatives, FT-Raman can provide further insights into the skeletal vibrations of the molecule. For example, in related thiosemicarbazone derivatives, the C=S stretching mode is identifiable in both IR and Raman spectra. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu

For propiophenone, the precursor to propiophenone, phenylhydrazone, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃). chemicalbook.comrsc.org The aromatic protons typically appear as a multiplet in the range of 7.2 to 8.0 ppm. chemicalbook.comrsc.org The methylene protons are observed as a quartet around 3.01 ppm, and the methyl protons as a triplet around 1.23 ppm. rsc.org

Upon formation of the phenylhydrazone, the chemical shifts of the protons in the vicinity of the newly formed C=N bond are expected to change. The disappearance of the propiophenone's methylene quartet and the appearance of new signals corresponding to the protons of the phenylhydrazone moiety would confirm the reaction's success.

Table 2: Representative ¹H NMR Chemical Shifts for Propiophenone

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.28-7.98 | Multiplet |

| -CH₂- | 3.01 | Quartet |

| -CH₃ | 1.23 | Triplet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of propiophenone, the carbonyl carbon (C=O) is highly deshielded and appears at a chemical shift of around 200.8 ppm. rsc.org The aromatic carbons resonate in the region of 128.0 to 137.0 ppm. rsc.org The methylene carbon (-CH₂-) and methyl carbon (-CH₃) appear at approximately 31.8 ppm and 8.2 ppm, respectively. rsc.org

The formation of this compound would result in a significant upfield shift of the carbon that was formerly the carbonyl carbon, now part of the C=N bond. This change, along with the appearance of signals for the phenyl ring of the phenylhydrazine moiety, provides conclusive evidence for the structure of the product.

Table 3: Representative ¹³C NMR Chemical Shifts for Propiophenone

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200.8 |

| Aromatic | 128.0-137.0 |

| -CH₂- | 31.8 |

| -CH₃ | 8.2 |

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. In mass spectrometry, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a phenylhydrazone derivative will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is often characteristic of the compound's structure. For example, the fragmentation of phenylhydrazones can involve cleavage of the N-N bond and various rearrangements. The fragmentation pattern of a related compound, phenyl vinyl ketone-DNPH, shows a molecular ion at m/z 312 and significant fragment ions at m/z 265, 218, 115, and 105. cdnsciencepub.com The analysis of these fragments helps in confirming the structural features of the molecule. Aromatic compounds often show a strong molecular ion peak due to their stable structure. libretexts.org

Electronic Spectroscopy

Electronic spectroscopy is a key technique for investigating the conjugated systems present in phenylhydrazones. The interaction of ultraviolet and visible light with the molecule induces transitions of electrons from lower to higher energy orbitals, providing information on the electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like this compound, the absorption bands observed in the UV-Vis spectrum correspond to electronic transitions, primarily π→π* and n→π* transitions. The extended conjugation involving the two phenyl rings and the hydrazone (-C=N-NH-) moiety gives rise to characteristic absorption bands.

The spectrum of phenylhydrazones is influenced by the electronic and steric effects of substituents. cdnsciencepub.com The conjugation between the phenyl rings and the hydrazone group plays a significant role in determining the energy of these transitions. researchgate.net In related phenylhydrazone structures, conjugation is known to be a major factor favoring a planar molecular conformation. researchgate.net The absorption bands are sensitive to the solvent polarity; polar solvents can cause shifts in the absorption maxima (λmax) due to interactions with the molecule's ground and excited states. uobabylon.edu.iq

For comparison, the parent ketone, propiophenone, exhibits absorption maxima in hexane (B92381) at approximately 238-250 nm, 280 nm, and 323 nm. nih.govdrugfuture.com The formation of the phenylhydrazone derivative typically results in a bathochromic (red) shift of the main absorption band to a longer wavelength due to the extension of the conjugated π-system.

Table 1: Representative UV-Vis Absorption Data for Propiophenone

| Compound | Solvent | λmax (nm) | log ε | Reference |

| Propiophenone | Hexane | 238 | 4.06 | nih.gov |

| 277 | 2.94 | nih.gov | ||

| Propiophenone | Hexane | 250 | - | drugfuture.com |

| 280 | - | drugfuture.com | ||

| 323 | - | drugfuture.com |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. In this technique, a single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

Studies on similar phenylhydrazone structures, such as o-hydroxyacetophenone phenylhydrazone and acetophenone (B1666503) phenylhydrazone, have been successfully carried out using this method. researchgate.net These analyses reveal that the compounds often crystallize in monoclinic space groups like P2₁/c or P2₁/n and that the molecules can adopt a planar conformation stabilized by the conjugated system. researchgate.net For instance, the crystal structure of a derivative formed from 2,4-dinitrophenylhydrazine (B122626) and propiophenone shows an E configuration for the C=N double bond. researchgate.net The packing of molecules within the crystal is often stabilized by intermolecular interactions, such as hydrogen bonds. researchgate.net

Detailed analysis of the geometric parameters obtained from X-ray diffraction offers deep insights into the bonding and stereochemistry of this compound. The bond length of the C=N imine bond is a key parameter, typically falling in the range that indicates double-bond character. ku.ac.ke The N-N bond, while formally a single bond, often exhibits a shorter length than a typical N-N single bond, suggesting some degree of delocalization and partial double-bond character due to conjugation. researchgate.net

The conformation of the molecule is defined by the torsion angles between the different planar groups. In many phenylhydrazone structures, the hydrazone fragment and the attached phenyl rings tend to be nearly coplanar to maximize π-conjugation. researchgate.net However, steric hindrance, such as that from the ethyl group in propiophenone, can cause deviations from planarity. For example, in a dinitrophenylhydrazone derivative of propiophenone, van der Waals contact was noted to cause a deviation of the ethyl group from the phenyl plane. researchgate.net Theoretical calculations often complement experimental X-ray data, confirming that conjugation has a significant influence on the bond lengths and angles associated with the C=N-N core of the hydrazone. researchgate.net

Table 2: Selected Bond Distances and Angles for a Phenylhydrazone-type Structure (Illustrative)

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C=N | 1.284 | |

| N-N | 1.355 | |

| N-C (phenyl) | 1.403 | |

| **Bond Angles (°) ** | ||

| C-N-N | 117.5 | |

| C=N-C | 120.4 |

Computational and Theoretical Approaches in Propiophenone, Phenylhydrazone Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the geometric and electronic features of Propiophenone (B1677668), phenylhydrazone and related structures.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is often used to predict the optimized geometry, spectroscopic properties, and reactivity of compounds like phenylhydrazones. For instance, studies on analogous compounds such as o-hydroxyacetophenone phenylhydrazone have utilized the B3LYP functional with a 6-311G** basis set to perform geometry optimizations. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

DFT calculations are also instrumental in analyzing electronic properties. For related pyrazolone (B3327878) phenylhydrazone ligands, DFT calculations with the B3LYP/6-31G(d,p) basis set have been used to investigate their electronic characteristics and reactivity. Such studies help in understanding the distribution of electron density and identifying the most reactive parts of the molecule.

Table 1: Example of DFT-Calculated Structural Parameters for an Analogous Compound (o-hydroxyacetophenone phenylhydrazone)

| Parameter | Calculated Value (B3LYP/6-311G**) | Experimental Value (X-ray) |

|---|---|---|

| C=N Bond Length (Å) | 1.289 | 1.280 |

| N-N Bond Length (Å) | 1.365 | 1.369 |

| N-C (phenyl) Bond Length (Å) | 1.408 | 1.411 |

| C=N-N Bond Angle (°) | 118.5 | 117.8 |

Note: Data is for the analogous compound o-hydroxyacetophenone phenylhydrazone and is illustrative of the type of information obtained from DFT calculations. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. numberanalytics.com While useful, it neglects electron correlation, which is the interaction between individual electrons. numberanalytics.com

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.orgq-chem.com This is achieved by treating the correlation as a perturbation to the HF Hamiltonian, which generally leads to more accurate predictions of molecular energies and structures. wikipedia.orgsmu.edu In studies of related compounds like 2-hydroxy 2-methyl propiophenone, both HF and MP2 methods have been employed alongside DFT to provide a comprehensive analysis of the molecular structure. researchgate.netresearchgate.net Comparing the results from these different levels of theory allows researchers to assess the importance of electron correlation for a given molecular property. solusiriset.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ajchem-a.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. Computational methods, including DFT and HF, are used to calculate the energies of these orbitals. researchgate.netresearchgate.net For example, in a study on the anticonvulsant agent (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, the HOMO-LUMO energies were determined to predict reactive sites and understand the molecule's electronic transitions. researchgate.net

Table 2: Example of Calculated Frontier Orbital Energies for an Analogous Hydrazone Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.55 |

| Energy Gap (ΔE) | 4.60 |

Note: Data corresponds to the analogous compound (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide and is illustrative of FMO analysis. researchgate.net

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the constituent atoms, providing insights into charge distribution, electrophilic, and nucleophilic sites. uni-muenchen.de

By calculating the net charge on each atom, researchers can create a map of the molecular electrostatic potential, which is crucial for understanding intermolecular interactions and chemical reactivity. While the method has known limitations, such as a strong dependence on the basis set used, it remains a widely used tool for qualitative analysis. wikipedia.org In studies of o-hydroxyacetophenone phenylhydrazone, Mulliken charge analysis has been performed at the HF/6-311G** and B3LYP/6-311G** levels of theory to understand the atomic charge distributions within the molecule. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

Theoretical Spectroscopic Data Simulation

Computational methods are extensively used to simulate and interpret experimental spectra. By calculating spectroscopic parameters from first principles, a deeper understanding of the relationship between molecular structure and spectral features can be achieved.

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for the assignment of vibrational modes observed in experimental spectra. americanpharmaceuticalreview.comresearchgate.net These simulations are typically performed using DFT or other quantum chemical methods to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov

The process involves first finding the optimized molecular geometry, which corresponds to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies. oulu.fi Comparing the computed spectrum with the experimental one allows for a detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net This has been successfully applied to various phenylhydrazone-related structures, where calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman data, aiding in the characterization of the main functional groups. researchgate.netresearchgate.net

Theoretical Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.gov This method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. scielo.br The chemical shifts are then determined by referencing these values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). scielo.br

For propiophenone, phenylhydrazone, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) used for both the geometry optimization and the GIAO calculation itself. scielo.brresearchgate.net Studies on hydrazones and other nitrogen-containing organic compounds have demonstrated that DFT methods like B3LYP with basis sets such as 6-311++G(d,p) can provide theoretical chemical shifts that correlate well with experimental data. scielo.brmdpi.com A linear regression analysis between the experimental and calculated shifts often yields a high correlation coefficient, confirming the predictive power of the GIAO method. rsc.org

The ability to accurately predict NMR spectra is invaluable for structure verification and for assigning specific signals in complex spectra. nih.gov For example, the chemical shift of the iminic carbon (C=N) is a key feature in the ¹³C NMR spectrum of hydrazones, and its predicted value can be compared with experimental findings to confirm the structure. scielo.br

Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Hydrazone Carbon

| Compound Type | Experimental ¹³C NMR (C=N) Shift (ppm) | Typical GIAO-Calculated ¹³C NMR (C=N) Shift (ppm) |

| Phenylhydrazones | 135 - 145 | Correlates well with experimental values after scaling. scielo.br |

In-silico Physico-chemical Property Prediction for Derivatives

In-silico methods are instrumental in modern drug discovery and materials science for predicting the physicochemical properties of novel compounds before their synthesis, saving time and resources. mdpi.com For derivatives of this compound, various computational tools can be used to estimate key properties that determine a molecule's behavior in a biological or material context.

One of the most common applications is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often guided by frameworks like Lipinski's Rule of Five. mdpi.comnih.gov This rule outlines desirable ranges for properties such as molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Software platforms like SwissADME can rapidly calculate these and other descriptors for a given molecular structure. nih.gov

For a series of newly designed phenylhydrazone derivatives, these in-silico predictions can quickly identify candidates with favorable drug-like properties. mdpi.com For example, a study on novel phenylhydrazone derivatives evaluated their physicochemical properties and found them to be within the acceptable ranges defined by Lipinski's rule, suggesting their potential as orally bioavailable drug candidates. mdpi.com These predictive models are crucial for prioritizing synthetic efforts toward derivatives with the highest probability of success.

Table 3: Predicted Physicochemical Properties for Representative Phenylhydrazone Derivatives

| Property | HS1 | HS2 | HS3 | HS4 | HS5 | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 348.17 | 303.11 | 300.28 | 345.28 | 255.29 | ≤ 500 |

| MLogP | 3.21 | 2.59 | 2.37 | 2.99 | 2.40 | ≤ 4.15 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | 4 | 5 | 6 | 3 | ≤ 10 |

| Number of Rotatable Bonds | 4 | 4 | 5 | 5 | 3 | ≤ 10 |

| Data sourced from a study on substituted phenylhydrazone derivatives (HS1-HS5) and predicted using SwissADME. mdpi.com |

Q & A

Q. What are the standard methods for synthesizing propiophenone phenylhydrazone, and how can reaction efficiency be optimized?

Propiophenone phenylhydrazone is typically synthesized via condensation of propiophenone with phenylhydrazine in ethanol under reflux conditions. Key steps include:

- Reagent ratios : A 1:1 molar ratio of propiophenone to phenylhydrazine ensures minimal byproducts .

- Solvent choice : Ethanol (95%) is preferred for solubility and safety .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .

- Purification : Recrystallization from ethanol yields scarlet needles with a melting point of 120°C . Optimization : Adjusting pH (acid catalysis) and reflux duration (1–2 hours) improves yield. Safety protocols for handling phenylhydrazine (toxic, carcinogenic) are critical .

Q. How can researchers characterize propiophenone phenylhydrazone to confirm structural integrity?

Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify hydrazone bond formation and aromatic proton environments .

- Chromatography : HPLC or GC-MS to assess purity (>95%) .

- Melting point analysis : Compare observed values (e.g., 120°C) with literature .

- Elemental analysis : Confirm empirical formula (e.g., C₁₃H₁₄N₂O) .

Q. What safety protocols are essential when handling propiophenone phenylhydrazone in laboratory settings?

- PPE : Nitrile gloves, lab coat, and respiratory protection (FFP2 masks for aerosols) .

- Exposure control : Fume hoods for synthesis/purification steps .

- First aid : Immediate flushing with water for eye/skin contact; medical consultation for ingestion .

- Storage : Sealed containers in dark, dry conditions to prevent decomposition .

Advanced Research Questions

Q. Why do cyclization attempts of propiophenone phenylhydrazone derivatives fail under acidic conditions, and how can this be addressed?

Cyclization failures (e.g., indole synthesis) may arise from:

- Steric hindrance : Bulky substituents on the phenyl ring inhibit planar transition states .

- Acid strength : Dilute sulfuric acid may be insufficient; stronger acids (e.g., polyphosphoric acid) could promote cyclization .

- Thermal instability : Excessive heat degrades intermediates; controlled heating (e.g., microwave-assisted synthesis) may improve outcomes .

Q. How can researchers resolve contradictions in reported melting points or spectral data for propiophenone phenylhydrazone derivatives?

Discrepancies often stem from:

- Impurity levels : Recrystallize samples multiple times and verify purity via HPLC .

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Instrument calibration : Cross-validate spectral data with certified reference materials .

Q. What methodological frameworks (e.g., PICO, FINER) are suitable for designing studies on propiophenone phenylhydrazone’s biological activity?

- PICO framework :

Q. How can propiophenone phenylhydrazone be applied in enzyme activity assays (e.g., ALT/GPT detection)?

In ALT/GPT assays:

- Reaction principle : ALT generates pyruvate, which reacts with phenylhydrazine to form phenylhydrazone.

- Quantification : Measure absorbance at 510 nm (reddish-brown color under alkaline conditions) .

- Interference control : Include blanks to subtract background absorbance from endogenous pyruvate .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of propiophenone phenylhydrazone in metabolic studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ determination .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., insulin counteraction of hyperglycemia) .

- Multivariate analysis : Address confounding variables (e.g., animal weight, diet) .

Q. How should researchers validate the specificity of propiophenone phenylhydrazone in carbonyl compound identification?

- Control experiments : Test reactivity with non-target carbonyls (e.g., esters, amides) .

- Cross-validation : Compare with 2,4-dinitrophenylhydrazine (DNPH) derivatives via LC-MS .

- Crystallography : Resolve X-ray structures to confirm binding modes .

Threats to Validity and Mitigation Strategies

Q. What are common threats to internal validity in studies involving propiophenone phenylhydrazone, and how can they be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.